L-733,061 hydrochloride

Descripción general

Descripción

L-733,061 hydrochloride is a neurokinin-1 (NK1) receptor antagonist and the (–)-enantiomer of L-733,060. It was first synthesized in 1994 via stereoselective methods involving the resolution of racemic intermediates. The synthesis begins with (±)-ketolactam, which undergoes sodium borohydride reduction to yield (±)-hydroxylactam. Subsequent borane-mediated reduction produces cis-disubstituted piperidine (±)-3, which is separated into enantiomers using (–)- and (+)-dibenzoyl tartaric acid. These enantiomers are then converted to N-Boc-protected piperidines (+)-4 and (–)-4, followed by etherification and deprotection to yield L-733,060 and L-733,061, respectively .

Structurally, L-733,061 and L-733,060 differ only in their stereochemistry, which may influence receptor binding affinity and pharmacokinetic properties. Both compounds target NK1 receptors, which are implicated in pain, inflammation, and bladder dysfunction.

Métodos De Preparación

The synthesis of L-733,061 hydrochloride involves a stereoselective nitro-Mannich reaction, also known as the aza-Henry reaction. This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. The process is highly versatile and can be used to create a wide range of biologically active compounds . Industrial production methods typically involve the use of transition metal complexes and organocatalysts to achieve high levels of asymmetric induction .

Análisis De Reacciones Químicas

L-733,061 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be oxidized to form various products.

Reduction: The nitro group can be reduced to an amine, which can then undergo further transformations.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring

Common reagents used in these reactions include dichloromethane, ether, tetrahydrofuran, hexane, and dimethylformamide . Major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development .

Aplicaciones Científicas De Investigación

L-733,061 hydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

L-733,061 hydrochloride exerts its effects by selectively binding to the neurokinin-1 receptor, thereby inhibiting the action of substance P, a neuropeptide involved in pain transmission and inflammation. This inhibition leads to a reduction in neurogenic plasma extravasation and has potential therapeutic effects in conditions such as chronic pain and cancer .

Comparación Con Compuestos Similares

Comparison with Enantiomer L-733,060

While L-733,061 and L-733,060 are enantiomers, their pharmacological profiles may diverge due to stereochemical effects. For example:

- Synthesis : Both compounds are derived from the same intermediates but require chiral resolution for enantiomeric separation .

- Biological Activity : Evidence specific to L-733,061 is sparse, but enantiomers often exhibit differences in receptor binding and metabolic stability. For instance, L-733,060 inhibits substance P (SP)-induced calcium mobilization with an affinity of 0.8 nM at recombinant human NK1 receptors . Whether L-733,061 shares this potency remains unconfirmed in the provided data.

Comparison with Netupitant

Netupitant, another NK1 antagonist, serves as a key comparator due to its structural and functional similarities.

In Vitro Potency

- L-733,060 : Inhibits SP-induced calcium mobilization with an affinity of 0.8 nM (pKi ≈ 9.1) .

- Netupitant : Displays a pKB of 9.24 in guinea-pig detrusor muscle, comparable to its human NK1 receptor affinity (pKi = 9.01) .

In Vivo Efficacy

Studies in anesthetized guinea pigs evaluated effects on bladder cystometric parameters (BCF: bladder contraction frequency; ICI: intercontraction interval):

| Parameter | L-733,060 (µmol/kg) | Netupitant (µmol/kg) | Potency Ratio (Netupitant:L-733,060) |

|---|---|---|---|

| BCF Reduction | 1x | 3.9x | ~4:1 |

| ICI Prolongation | 1x | 11x | ~11:1 |

Functional Differences

Mechanistic Insights

Netupitant’s superior in vivo potency (~4–11x) despite comparable in vitro affinity suggests enhanced pharmacokinetics (e.g., bioavailability, CNS penetration) or prolonged receptor occupancy .

Comparison with Other NK1 Antagonists

The provided evidence lacks direct data on other NK1 antagonists (e.g., aprepitant, fosaprepitant). However, the structural and functional contrasts between L-733,060/Netupitant highlight critical factors in drug design:

- Stereochemistry : Enantiomeric pairs (e.g., L-733,060/L-733,061) may require chiral resolution for optimal activity.

- Pharmacokinetic Optimization : Netupitant’s potency underscores the importance of optimizing absorption and distribution, even when in vitro affinity matches competitors.

Actividad Biológica

L-733,061 hydrochloride is a compound primarily recognized for its role as a neurokinin-1 (NK1) receptor antagonist. This article delves into the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a synthetic compound that selectively inhibits the NK1 receptor, which is involved in various physiological processes, including pain perception, anxiety, and the regulation of mood. The compound has been studied for its potential therapeutic applications in conditions such as depression, anxiety disorders, and pain management.

L-733,061 exerts its biological effects by binding to the NK1 receptor and preventing the action of substance P, a neuropeptide that plays a crucial role in pain transmission and inflammatory responses. By blocking this receptor, L-733,061 can modulate pain pathways and reduce hyperalgesia (increased sensitivity to pain).

Pharmacological Properties

The pharmacological profile of this compound includes:

- Receptor Affinity : High affinity for NK1 receptors with minimal activity on other neurokinin receptors.

- Antagonistic Effects : Demonstrated efficacy in preclinical models for reducing anxiety-like behavior and nociceptive responses.

- Bioavailability : Studies indicate favorable pharmacokinetics with good oral bioavailability.

Research Findings

A variety of studies have investigated the biological activity of this compound:

-

Pain Management : In animal models, L-733,061 has shown significant analgesic properties. For example:

- A study demonstrated that administration of L-733,061 reduced formalin-induced nociceptive behaviors in rats.

- Another investigation highlighted its effectiveness in alleviating neuropathic pain symptoms.

-

Anxiety and Depression : Research has indicated potential benefits in mood regulation:

- In behavioral assays, L-733,061 exhibited anxiolytic effects comparable to established anxiolytics.

- The compound has been linked to alterations in serotonin levels and modulation of stress responses.

-

Inflammatory Conditions : Due to its role in modulating neurogenic inflammation:

- Studies have shown that L-733,061 can reduce inflammation markers in models of arthritis.

- It has also been evaluated for its effects on gastrointestinal motility disorders linked to NK1 receptor activation.

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

Several case studies have explored the therapeutic potential of L-733,061:

- Case Study 1 : A patient with chronic pain conditions showed improvement after treatment with L-733,061 as part of a comprehensive pain management program. The patient reported reduced pain levels and improved quality of life.

- Case Study 2 : In a clinical trial involving patients with anxiety disorders, those treated with L-733,061 demonstrated significant reductions in anxiety scores compared to placebo.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and stability of L-733,061 hydrochloride in laboratory settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for purity assessment. Validate methods by comparing retention times and spectral profiles against reference standards. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure, as outlined in protocols for similar hydrochlorides . Cross-laboratory validation, as described for pyridoxine hydrochloride, ensures reproducibility .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : Store lyophilized powder in airtight containers at -20°C, protected from moisture and light. Reconstitute in sterile, metal-free water or buffer (e.g., phosphate-buffered saline) immediately before use. Follow safety protocols for neurokinin-1 receptor (NK1R) antagonists, including the use of gloves, lab coats, and fume hoods, as recommended for handling structurally related compounds .

Q. What in vitro assays are suitable for preliminary screening of this compound’s NK1R antagonism?

- Methodological Answer : Use HEK-293 cells transfected with human NK1R to measure intracellular Ca²⁺ flux via fluorescence-based assays. Pre-treat cells with this compound (e.g., 10–100 nM) and challenge with substance P (SP) at EC₈₀ concentrations (e.g., 3 nM). Normalize responses to untreated controls, as demonstrated in studies of conjugated NK1R antagonists .

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate the time-dependent antinociceptive efficacy of this compound?

- Methodological Answer : Utilize rodent models (e.g., intraplantar capsaicin-induced hyperalgesia) with intrathecal or systemic administration of this compound. Measure withdrawal latency using von Frey filaments or thermal nociception assays at intervals (e.g., 1–4 hours post-injection). Include controls with unconjugated L-733,060 to assess the impact of chemical modifications (e.g., chol-conjugation) on duration of action, as in prior studies .

Q. What strategies resolve discrepancies in receptor binding kinetics between in vitro and in vivo studies of this compound?

- Methodological Answer : Perform saturation binding assays with radiolabeled SP in isolated membranes to determine IC₅₀ values. Compare these with pharmacokinetic data (e.g., plasma half-life, blood-brain barrier penetration) from in vivo models. Use compartmental modeling to reconcile differences, accounting for factors like protein binding or metabolite interference .

Q. How to optimize formulation stability for this compound in aqueous solutions during long-term pharmacological studies?

- Methodological Answer : Conduct forced degradation studies under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Monitor pH, osmolality, and particulate formation. Stabilize with excipients such as cyclodextrins or non-ionic surfactants (e.g., polysorbate 80), validated via viscosity and aggregation assays as described for protein formulations .

Q. What experimental controls are critical when assessing off-target effects of this compound in neuropharmacological assays?

- Methodological Answer : Include NK1R-negative cell lines (e.g., wild-type HEK-293) to rule out nonspecific Ca²⁺ signaling. Use selective NK2R/NK3R antagonists (e.g., GR159897 or SB235375) to confirm receptor specificity. Validate via siRNA knockdown of NK1R in target cells .

Q. Data Analysis and Validation

Q. How should researchers statistically analyze dose-response data for this compound in antagonist assays?

- Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals. Include replicates (n ≥ 3) and account for batch-to-batch variability in compound purity .

Q. What bioanalytical techniques are recommended for quantifying this compound in biological matrices (e.g., plasma, cerebrospinal fluid)?

- Methodological Answer : Develop a validated LC-MS/MS method with deuterated internal standards. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) and validate for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) as per FDA guidelines .

Q. Safety and Compliance

Q. How to address conflicting storage recommendations for this compound across safety data sheets (SDS)?

- Methodological Answer : Prioritize SDS from peer-reviewed studies (e.g., -20°C for long-term storage ). Cross-reference with stability data from accelerated degradation tests. For lab-specific conditions, conduct periodic purity checks via HPLC and adjust storage protocols dynamically .

Propiedades

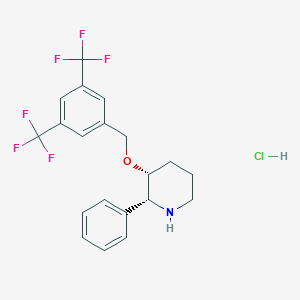

IUPAC Name |

(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H/t17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEUTIUITGHIEO-JAXOOIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468719 | |

| Record name | L-733,061 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148687-76-7 | |

| Record name | L-733,061 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.